2-Methoxy-4-methyl-N-phenylaniline
Overview
Description
2-Methoxy-4-methyl-N-phenylaniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by a methoxy group and a phenyl group, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the N-arylation of 4-methoxyaniline with 4-methylbromobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Methoxy-4-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 2-Methoxy-N-phenylaniline
- 4-Methoxy-N-phenylaniline
- 2-Methoxy-5-methyl-N-phenylaniline
Comparison: 2-Methoxy-4-methyl-N-phenylaniline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-8-9-13(14(10-11)16-2)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHYRXWLNNLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475200 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808114-08-1 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-methyl-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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